molecular formula C14H16N2O B13941026 2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile

2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile

Cat. No.: B13941026
M. Wt: 228.29 g/mol
InChI Key: LWMWGTXHEDQOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile is an organic compound with a complex structure that includes a methoxy group, a tetrahydropyridine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Formation of the Benzonitrile Moiety: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction involving a suitable aryl halide and a cyanide source like sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the tetrahydropyridine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-methoxy-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)benzonitrile

InChI

InChI=1S/C14H16N2O/c1-10-3-5-13(16-9-10)11-4-6-14(17-2)12(7-11)8-15/h4,6-7,10H,3,5,9H2,1-2H3

InChI Key

LWMWGTXHEDQOPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC(=C(C=C2)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.